Einecs 285-891-6

Description

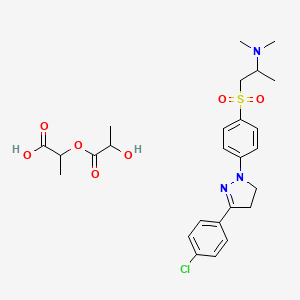

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

85154-09-2 |

|---|---|

Molecular Formula |

C20H24ClN3O2S.C6H10O5 C26H34ClN3O7S |

Molecular Weight |

568.1 g/mol |

IUPAC Name |

1-[4-[5-(4-chlorophenyl)-3,4-dihydropyrazol-2-yl]phenyl]sulfonyl-N,N-dimethylpropan-2-amine;2-(2-hydroxypropanoyloxy)propanoic acid |

InChI |

InChI=1S/C20H24ClN3O2S.C6H10O5/c1-15(23(2)3)14-27(25,26)19-10-8-18(9-11-19)24-13-12-20(22-24)16-4-6-17(21)7-5-16;1-3(7)6(10)11-4(2)5(8)9/h4-11,15H,12-14H2,1-3H3;3-4,7H,1-2H3,(H,8,9) |

InChI Key |

BHQIKNHQBWVNFD-UHFFFAOYSA-N |

Canonical SMILES |

CC(CS(=O)(=O)C1=CC=C(C=C1)N2CCC(=N2)C3=CC=C(C=C3)Cl)N(C)C.CC(C(=O)OC(C)C(=O)O)O |

Origin of Product |

United States |

Theoretical and Computational Chemistry Approaches to Einecs 285 891 6 Chemistry

Quantum Mechanical Studies on Molecular Structure, Conformation, and Energetics

No specific quantum mechanical studies on the molecular structure, conformation, or energetics of 2,2'-methylenebis[6-(1-methylcyclohexyl)-p-cresol] (B1583478) have been identified in the surveyed scientific literature.

Quantum mechanics (QM) provides the fundamental framework for understanding the electronic structure and bonding in molecules. wikipedia.org Methods like Density Functional Theory (DFT) and ab initio calculations (such as Hartree-Fock, Møller–Plesset perturbation theory, and Coupled Cluster) are routinely used to investigate the properties of molecules at the atomic level. wikipedia.orgumweltbundesamt.de

For a molecule like 2,2'-methylenebis[6-(1-methylcyclohexyl)-p-cresol], QM calculations could predict key structural parameters and energetic properties. These are crucial for understanding its function as an antioxidant.

Key Applications of QM for EINECS 285-891-6:

Optimized Molecular Geometry: Determination of bond lengths, bond angles, and dihedral angles for the most stable three-dimensional structure.

Conformational Analysis: The two 1-methylcyclohexyl groups and the methylene (B1212753) bridge introduce significant conformational flexibility. QM methods can be used to identify different low-energy conformers and calculate the energy barriers between them.

Energetics and Reactivity Indices: Calculation of properties such as ionization potential, electron affinity, and bond dissociation enthalpy (BDE) of the phenolic O-H bond. The BDE is a critical indicator of antioxidant activity, as it quantifies the ease of hydrogen atom donation to scavenge free radicals.

Electronic Properties: Analysis of the molecular orbital shapes and energies, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are central to understanding chemical reactivity. youtube.com

A hypothetical table of data that could be generated from such a study is presented below.

| Calculated Property | Hypothetical Value | Significance for Antioxidant Activity |

| O-H Bond Dissociation Enthalpy | 80-85 kcal/mol | Lower values indicate greater ease of hydrogen donation to radicals. |

| Ionization Potential | 7.5-8.0 eV | Relates to the ability to donate an electron (SET mechanism). |

| HOMO Energy | -5.5 to -6.0 eV | Higher energy indicates a better electron-donating capability. |

| Spin Density of Phenoxyl Radical | Localized on O and aromatic ring | Shows the distribution of the unpaired electron after H-donation, indicating radical stability. |

Molecular Dynamics Simulations for Intermolecular Interactions and Solution Behavior

A literature search did not yield any specific molecular dynamics (MD) simulation studies focused on 2,2'-methylenebis[6-(1-methylcyclohexyl)-p-cresol].

Molecular dynamics simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. watoc2025.nonih.gov By solving Newton's equations of motion, MD simulations can provide detailed insights into the dynamic behavior of chemical systems, including conformational changes and intermolecular interactions in different environments (e.g., in solution or a polymer matrix). nih.gov

For this compound, MD simulations could be particularly valuable for understanding its behavior in the condensed phase, which is relevant to its application as a polymer additive.

Potential MD Simulation Applications:

Solvation and Aggregation: Simulating the compound in various solvents or in a non-polar environment representative of a polymer could reveal how it interacts with its surroundings and whether it has a tendency to self-aggregate.

Conformational Dynamics: While QM can find stable conformers, MD can explore the transitions between them over time, providing a dynamic picture of the molecule's flexibility. plos.org

Interaction with Polymers: MD simulations could model the interactions between the antioxidant molecule and polymer chains, helping to understand its dispersion, mobility, and retention within the material.

Diffusion Properties: The diffusion coefficient of the antioxidant within a polymer matrix, a key parameter for its long-term effectiveness, can be calculated from MD trajectories.

Development and Application of Chemoinformatics Tools for Structure-Property Relationship Studies (e.g., Quantitative Structure-Activity Relationship (QSAR) Modeling for general chemical properties)

There are no specific QSAR models published in the literature that have been developed using 2,2'-methylenebis[6-(1-methylcyclohexyl)-p-cresol] as part of the training set for predicting its general chemical properties.

Quantitative Structure-Activity Relationship (QSAR) modeling is a chemoinformatics approach used to establish a mathematical relationship between the chemical structure of a compound and a specific property or activity. elsevier.com These models are built by correlating calculated molecular descriptors (numerical representations of molecular structure) with experimentally measured properties for a series of compounds. umweltbundesamt.deelsevier.com

For a compound like this compound, QSAR models could be used to predict a range of physicochemical properties relevant to its function and environmental fate.

QSAR Applications for Phenolic Antioxidants:

Predicting Antioxidant Potency: QSAR models have been successfully developed for phenolic compounds to predict their antioxidant activity based on descriptors related to electronic properties (e.g., HOMO energy), steric factors, and hydrophobicity (logP).

Estimating Physicochemical Properties: Properties such as water solubility, vapor pressure, and the octanol-water partition coefficient (log KOW) can be estimated using established QSAR models like those available in the US EPA's EPI Suite. umweltbundesamt.de These properties are crucial for assessing the environmental distribution and bioaccumulation potential of the substance.

Toxicity Prediction: QSAR models are widely used in regulatory toxicology to provide initial estimates of a chemical's potential toxicity without animal testing, as encouraged by regulations like REACH. researchgate.net

A hypothetical QSAR study for a series of phenolic antioxidants might yield a model like the one described in the table below.

| QSAR Model Example | Equation | Statistical Parameters |

| Antioxidant Activity Prediction | Activity = 0.5logP - 0.2HOMO + 0.1*Steric_Descriptor + 2.1 | R² = 0.85, Q² = 0.75 |

Note: This equation is purely illustrative.

In Silico Design and Virtual Screening of Analogues for Targeted Chemical Properties

No publications were found describing the in silico design or virtual screening of analogues of 2,2'-methylenebis[6-(1-methylcyclohexyl)-p-cresol].

In silico design and virtual screening are computational techniques used to identify or create new molecules with desired properties. researchgate.net Virtual screening involves searching large databases of existing chemicals for those that match a specific structural or property profile. In contrast, rational or in silico design involves modifying a known molecule to enhance a specific property, such as antioxidant efficacy or reduced toxicity. vietnamjournal.ru

These methods could be applied to discover novel antioxidants based on the scaffold of this compound.

Methodology for Designing Analogues:

Scaffold Hopping/Modification: Start with the core structure of 2,2'-methylenebis[6-(1-methylcyclohexyl)-p-cresol] and systematically modify its functional groups. For instance, one could vary the substituents on the aromatic rings or change the nature of the bridging group.

Property Prediction: For each designed analogue, use computational tools (like QM or QSAR models as described above) to predict the properties of interest (e.g., O-H BDE, logP, predicted toxicity).

Virtual Screening: The most promising candidates can be selected for further investigation or synthesis. This approach accelerates the discovery of new compounds with improved performance characteristics. Studies have shown success in designing novel phenolic antioxidants and other agents using these in silico approaches. researchgate.netmdpi.com

Computational Exploration of Reaction Mechanisms and Catalysis

No specific computational studies on the reaction mechanisms involving 2,2'-methylenebis[6-(1-methylcyclohexyl)-p-cresol] or its role in catalysis were found in the literature.

Computational chemistry is a powerful tool for elucidating the detailed steps of chemical reactions, including the identification of transition states and the calculation of activation energies. youtube.comuni-heidelberg.de For an antioxidant like this compound, this could involve modeling its reaction with various free radicals.

Potential Mechanistic Studies:

Hydrogen Atom Transfer (HAT): This is the primary mechanism for phenolic antioxidants. Computational modeling can map the potential energy surface for the reaction Ar-OH + R• → Ar-O• + R-H, where Ar-OH is the antioxidant and R• is a detrimental radical. The calculated activation energy would provide insight into the reaction rate.

Single Electron Transfer (SET): An alternative mechanism involves the transfer of an electron: Ar-OH + R• → Ar-OH•+ + R:-. QM calculations can determine the feasibility of this pathway.

Synthesis Reactions: The synthesis of 2,2'-methylenebis[6-(1-methylcyclohexyl)-p-cresol] itself, which involves the acid-catalyzed alkylation of p-cresol (B1678582) with 1-methylcyclohexene, could be studied computationally. aak.gov.az This would help in understanding the reaction mechanism, identifying key intermediates, and potentially optimizing reaction conditions. For example, a study on the synthesis of a related compound, 2(1-methylcyclohexyl)-4-methylphenol, investigated the influence of temperature and molar ratios on product yield. aak.gov.az Computational modeling could provide a molecular-level explanation for these empirical findings.

Interdisciplinary Research Applications and Fundamental Chemical Studies

Contributions to Advanced Materials Science ResearchThere is no evidence of this compound being investigated for applications in functional biomaterials, intelligent polymers, coatings, or any other area of materials science.

The significant discrepancies in the available data—specifically between the common name fragment and the provided molecular formula—and the complete absence of this compound from the scientific and patent literature, prevent a meaningful and factual discussion of its interdisciplinary research applications. The creation of a detailed, authoritative article as requested is not feasible without foundational research data.

Emerging Research Directions and Future Challenges for Einecs 285 891 6

Sustainable and Bio-based Synthesis Routes for Lactic Acid Derivatives

The primary precursor for 2-[(2-hydroxypropanoyl)oxy]propanoic acid is lactic acid, which is increasingly produced from renewable resources. ncsu.edu The drive for sustainability has shifted focus from chemical synthesis routes, such as the hydrolysis of lactonitrile (B165350) from acetaldehyde (B116499) and hydrogen cyanide, to bio-based methods. researchgate.netncsu.edu

Fermentation Processes: Microbial fermentation is the dominant method for producing lactic acid. atamanchemicals.com Various microorganisms are employed to convert carbohydrate-rich feedstocks like corn, sugarcane, or agricultural byproducts into lactic acid. researchgate.netncsu.edu Research focuses on developing robust microbial strains and optimizing fermentation conditions to improve yield, productivity, and the stereochemical purity of the resulting lactic acid (L-(+) or D-(-)), which is critical for the properties of the final polymer. researchgate.netatamanchemicals.com

Condensation Reactions: 2-[(2-Hydroxypropanoyl)oxy]propanoic acid is formed through the condensation reaction of lactic acid. chemcess.com When lactic acid is concentrated, it undergoes self-esterification, where the hydroxyl group of one molecule reacts with the carboxylic acid group of another, eliminating a water molecule to form the dimer. atamanchemicals.comchemcess.com This process can continue to form higher oligomers and eventually polylactic acid (PLA). researchgate.netchemcess.com

A key industrial route to high molecular weight PLA involves the initial condensation of lactic acid to form a prepolymer, which is then catalytically depolymerized to create the cyclic dimer, lactide. researchgate.net This purified lactide subsequently undergoes ring-opening polymerization (ROP) to yield high-quality PLA. researchgate.net The formation of lactoyllactic acid is an integral part of the initial condensation and depolymerization equilibrium. researchgate.net

Current research in sustainable synthesis aims to:

Utilize Lignocellulosic Biomass: Explore the use of non-edible, abundant agricultural wastes as feedstocks to avoid competition with food sources. ncsu.edu

Develop Efficient Catalysts: Synthesize novel, green catalysts for both the condensation and polymerization steps to reduce reliance on metal-based catalysts like tin(II) and improve reaction efficiency. mdpi.comnih.gov

Direct Polycondensation: Optimize direct polycondensation methods that bypass the lactide intermediate, which could offer a more straightforward and potentially cost-effective route to PLA, directly involving the management of lactoyllactic acid and other oligomers. mdpi.comnih.gov

Table 1: Comparison of Lactic Acid Production Routes

| Feature | Chemical Synthesis (Lactonitrile Route) | Microbial Fermentation |

|---|---|---|

| Starting Materials | Acetaldehyde, Hydrogen Cyanide | Carbohydrate Feedstocks (e.g., corn, sugarcane) |

| Key Advantage | High purity racemic product | Utilizes renewable resources, can be stereospecific |

| Key Disadvantage | Relies on toxic, fossil-fuel-derived precursors | Complex purification process required researchgate.net |

| Environmental Impact | Higher energy consumption and hazardous inputs ncsu.edu | Lower carbon footprint, potential for circular economy |

Advancements in In Situ and Real-Time Analytical Monitoring Technologies

Efficiently producing lactoyllactic acid and its polymer, PLA, requires precise control over reaction conditions. Traditional off-line analysis methods like High-Performance Liquid Chromatography (HPLC) can introduce significant delays, hindering process optimization. researchgate.netiris-eng.com Consequently, there is a strong push towards developing in situ and real-time monitoring technologies.

Spectroscopic Techniques: Near-infrared (NIR) spectroscopy has emerged as a powerful process analytical technology (PAT) tool. iris-eng.com By inserting a probe directly into a reactor or extruder, NIR spectroscopy can monitor the concentration of reactants, intermediates (like residual lactide), and the polymer in real-time. iris-eng.com This allows for immediate adjustments to process parameters such as temperature and residence time, ensuring optimal conversion and product quality. iris-eng.com Other spectroscopic methods, like Nuclear Magnetic Resonance (NMR), are also being adapted for in situ monitoring of fermentation and polymerization processes, providing detailed kinetic data without disrupting the reaction. mdpi.commdpi.com

Biosensors and Electrochemical Probes: For fermentation processes that produce the lactic acid precursor, advanced biosensors and flexible neural probes are being developed for the real-time tracking of lactate (B86563) concentrations in complex biological media. rsc.orgnih.gov These devices offer high sensitivity and can provide continuous data on metabolite production, enabling tighter control over the fermentation environment. nih.gov

Table 2: Real-Time Analytical Monitoring Technologies

| Technology | Application | Key Advantage | Research Finding |

|---|---|---|---|

| Near-Infrared (NIR) Spectroscopy | Monitoring PLA synthesis by reactive extrusion | Non-destructive, real-time data from within the reactor | Successfully used to monitor free lactide concentration with an RMSEP of 1.6% w/w, enabling optimization of reactor residence time. iris-eng.com |

| Nuclear Magnetic Resonance (NMR) | In situ monitoring of fermentation processes | Provides detailed structural and quantitative information without sample destruction | Advanced NMR sequences can separate heavily overlapped peaks in complex mixtures like kefir, allowing for real-time quantification of lactose (B1674315) consumption and metabolite production. mdpi.com |

| Electrochemical Sensors | Monitoring lactate levels in biological or chemical systems | High sensitivity and potential for miniaturization into wearable devices | A flexible neural probe demonstrated a sensitivity of 52.8 nA mM⁻¹ for lactic acid, enabling in situ monitoring of chemical signals. rsc.org |

Integration of Machine Learning and Artificial Intelligence in Chemical Discovery and Process Optimization

The vast complexity of polymer synthesis and material design presents a significant opportunity for the application of Machine Learning (ML) and Artificial Intelligence (AI). azom.comrsc.org For lactic acid derivatives like 2-[(2-hydroxypropanoyl)oxy]propanoic acid, AI is being used to accelerate the discovery of new materials and optimize production processes.

Predictive Modeling: AI algorithms, such as deep neural networks and random forest models, can predict the final properties of a polymer based on its chemical structure and synthesis conditions. mdpi.comresearchgate.netplasticsengineering.org By training on large datasets, these models can screen thousands of potential polymer candidates virtually, identifying those with desired characteristics like enhanced thermal stability or biodegradability, thus minimizing costly and time-consuming experimental work. acs.orgnih.gov For instance, ML models have achieved high accuracy (R2 scores > 0.9) in predicting the mechanical strength of PLA composites. mdpi.com

Process Optimization: AI is employed to optimize reaction parameters for polymerization. resolvemass.ca Techniques like Bayesian optimization can efficiently explore the parameter space (e.g., temperature, catalyst concentration) to find the optimal conditions for achieving a target molecular weight or minimizing reaction time. chemrxiv.orgresearcher.life This data-driven approach allows for more precise control over the formation of oligomers like lactoyllactic acid, which directly influences the final polymer's properties. chemrxiv.org

Future Outlook: The integration of AI is moving towards creating "self-optimizing" systems where real-time analytical data from sensors is fed directly into an AI model that autonomously adjusts process controls to maintain optimal performance. rsc.org This represents a paradigm shift from traditional, experience-based methods to data-driven, intelligent chemical manufacturing. resolvemass.ca

Systems-Level Understanding of Complex Chemical Mixtures and their Behavior

2-[(2-Hydroxypropanoyl)oxy]propanoic acid does not exist in isolation but as part of a complex, dynamic mixture. During PLA synthesis, it is present alongside the lactic acid monomer, water, catalysts, and a distribution of higher oligomers. researchgate.netchemcess.com Similarly, during the degradation of PLA, it is one of several water-soluble acidic byproducts, including glycolic and lactic acids. researchgate.net

Understanding the behavior of this entire system is critical. The relative concentrations of these acidic components, for example, can significantly affect the microclimate pH within a degrading polymer matrix, which is a crucial factor for applications like drug delivery. researchgate.net

Research in this area focuses on:

Advanced Analytical Separation: Developing sophisticated methods, such as pre-derivatization HPLC, to separate and quantify each component in the complex mixture of degradation products. researchgate.net

Thermodynamic Analysis: Studying the vapor-liquid equilibrium of mixtures containing lactic acid derivatives is crucial for designing efficient purification processes, particularly for removing residual monomers and oligomers. researchgate.net

A systems-level approach acknowledges that the properties of the final material are an emergent property of the complex interactions occurring within the chemical mixture throughout its lifecycle.

Collaborative Research Frameworks for Data Sharing and Predictive Modeling in Chemical Sciences

The challenges in advancing the science of compounds like 2-[(2-hydroxypropanoyl)oxy]propanoic acid are too large for any single research group to solve. The rise of AI and data-driven discovery, in particular, hinges on the availability of large, high-quality, and standardized datasets. nih.govresearchgate.net This has spurred the development of collaborative research frameworks and a culture of open science.

Key Initiatives:

Open Databases: Efforts like the Open Reaction Database (ORD) are creating infrastructure for sharing structured, machine-readable chemical reaction data. nih.govbeilstein-journals.orgnih.gov This facilitates the development of more accurate and robust predictive models for synthesis planning and outcome prediction.

FAIR Data Principles: There is a growing movement to ensure that scientific data is Findable, Accessible, Interoperable, and Reusable (FAIR). researchgate.netbeilstein-journals.org This involves using standardized formats, persistent identifiers for data, and depositing data in public repositories, which enhances reproducibility and enables secondary analysis by other researchers. nih.gov

Industry-Academia Collaboration: New models for collaboration between industrial and academic researchers are being proposed. nih.govacs.org These "polymer open centers" aim to align fundamental research with business development objectives, fostering a more direct path from molecular understanding to innovative and sustainable products. nih.gov

These collaborative frameworks are essential for tackling systemic challenges, such as developing a circular economy for polymers and accelerating the design of next-generation sustainable materials based on bio-derived building blocks like lactic acid and its derivatives. royalsocietypublishing.org

Q & A

Basic Research Questions

Q. What are the primary physicochemical properties of EINECS 285-891-6, and how do they influence experimental design in material synthesis?

- Methodological Answer : Begin with spectroscopic characterization (e.g., NMR, FT-IR) to establish molecular structure, followed by thermal analysis (DSC/TGA) to assess stability. Use computational tools (DFT) to predict reactivity. Ensure reproducibility by documenting solvent purity, reaction temperatures, and catalyst ratios .

Q. How can researchers identify gaps in existing literature about this compound’s catalytic or biological activity?

- Methodological Answer : Conduct a systematic literature review using databases like SciFinder and PubMed. Apply the PCC framework (Population, Concept, Context) to filter studies. For example: In [nanomaterials], what is known about [this compound’s catalytic efficiency] in [aqueous environments]? Use citation mapping to trace foundational studies and unresolved contradictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.